molecular formula C15H14N2S B13472189 2-(2,5-Dimethylpyrrol-1-yl)-4-phenyl-thiazole

2-(2,5-Dimethylpyrrol-1-yl)-4-phenyl-thiazole

Cat. No.: B13472189
M. Wt: 254.4 g/mol
InChI Key: NKAMDTAGRHRRHT-UHFFFAOYSA-N
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Description

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenyl-1,3-thiazole is a heterocyclic compound that combines a pyrrole ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenyl-1,3-thiazole typically involves the reaction of 2,5-dimethylpyrrole with a thiazole derivative. One common method includes the use of palladium-catalyzed coupling reactions, which facilitate the formation of the C-N bond between the pyrrole and thiazole rings . The reaction conditions often involve the use of boronic acids and malononitriles as starting materials .

Industrial Production Methods

While specific industrial production methods for 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenyl-1,3-thiazole are not well-documented, the general approach would likely involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrole or thiazole rings.

Scientific Research Applications

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenyl-1,3-thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound inhibits enzymes such as dihydrofolate reductase and enoyl ACP reductase . These enzymes are crucial for bacterial DNA synthesis and fatty acid metabolism, respectively. By inhibiting these enzymes, the compound disrupts essential bacterial processes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenyl-1,3-thiazole stands out due to its combined pyrrole and thiazole rings, which confer unique electronic and steric properties. These features enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.

Properties

Molecular Formula

C15H14N2S

Molecular Weight

254.4 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-4-phenyl-1,3-thiazole

InChI

InChI=1S/C15H14N2S/c1-11-8-9-12(2)17(11)15-16-14(10-18-15)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

NKAMDTAGRHRRHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=NC(=CS2)C3=CC=CC=C3)C

Origin of Product

United States

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